molecular formula C16H6Cl2F12Sn B12594541 Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro- CAS No. 650583-85-0

Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro-

Cat. No.: B12594541
CAS No.: 650583-85-0
M. Wt: 615.8 g/mol
InChI Key: RDHPCGRURGNKCA-UHFFFAOYSA-L
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Description

"Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro-" is an organotin compound with the general formula SnCl₂[2,6-(CF₃)₂C₆H₃]₂, where a central tin atom is coordinated by two chlorine atoms and two 2,6-bis(trifluoromethyl)phenyl ligands. The 2,6-bis(trifluoromethyl)phenyl groups are sterically bulky and electron-withdrawing due to the trifluoromethyl (-CF₃) substituents.

Properties

CAS No.

650583-85-0

Molecular Formula

C16H6Cl2F12Sn

Molecular Weight

615.8 g/mol

IUPAC Name

bis[2,6-bis(trifluoromethyl)phenyl]-dichlorostannane

InChI

InChI=1S/2C8H3F6.2ClH.Sn/c2*9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;;;/h2*1-3H;2*1H;/q;;;;+2/p-2

InChI Key

RDHPCGRURGNKCA-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)[Sn](C2=C(C=CC=C2C(F)(F)F)C(F)(F)F)(Cl)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro- typically involves the reaction of tin tetrachloride (SnCl4) with 2,6-bis(trifluoromethyl)phenyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often refluxed in an appropriate solvent, such as tetrahydrofuran (THF), to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro- can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.

    Oxidation Reactions: The tin center can be oxidized to higher oxidation states, leading to the formation of tin oxides or other tin-containing compounds.

    Reduction Reactions: The compound can be reduced to form lower oxidation state tin species.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl or aryl lithium and Grignard reagents. The reactions are typically carried out in an inert atmosphere and in solvents like THF or diethyl ether.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Formation of organotin compounds with different substituents.

    Oxidation Reactions: Formation of tin oxides or other oxidized tin species.

    Reduction Reactions: Formation of lower oxidation state tin compounds.

Scientific Research Applications

Chemical Synthesis and Catalysis

Stannane compounds are often utilized as intermediates in organic synthesis. The specific compound can serve as a precursor for synthesizing other organotin compounds. It is particularly useful in the preparation of functionalized materials due to its ability to undergo various chemical transformations.

Key Applications:

  • Synthesis of Organotin Derivatives : Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro- can be transformed into other organotin derivatives that exhibit different chemical reactivity and properties. These derivatives can be employed in pharmaceuticals and agricultural chemicals as functional intermediates .
  • Catalytic Applications : The compound's tin center can act as a Lewis acid, facilitating various catalytic reactions including cross-coupling reactions that are essential in forming carbon-carbon bonds in organic synthesis.

Material Science

The unique properties of stannane compounds make them suitable for applications in material science, particularly in the development of advanced materials.

Key Applications:

  • Light-Emitting Devices : Research indicates that organotin compounds can be integrated into light-emitting electrochemical cells (LECs). The incorporation of stannane derivatives enhances the photophysical properties of these devices, leading to improved efficiency and performance .
  • Polymer Chemistry : Stannane compounds are also used as additives in polymer formulations to improve thermal stability and mechanical properties. Their incorporation into polymer matrices can enhance the overall performance of materials under various environmental conditions.

Biological Applications

The biological activity of stannane derivatives has been a topic of interest, particularly regarding their potential use as therapeutic agents.

Key Applications:

  • Antimicrobial Activity : Some studies have demonstrated that organotin compounds exhibit significant antibacterial properties. The mechanism often involves disruption of bacterial cell membranes or interference with cellular processes .
  • Antitumor Activity : There is ongoing research into the antitumor effects of stannane derivatives, with findings suggesting that they may inhibit cancer cell proliferation through various biochemical pathways .

Environmental Chemistry

The environmental implications of stannane compounds are also significant. Their role in environmental chemistry includes:

Key Applications:

  • Biodegradation Studies : Understanding how these compounds degrade in the environment is crucial for assessing their ecological impact. Research indicates that certain organotin compounds can persist in the environment, raising concerns about their long-term effects on ecosystems .
  • Analytical Chemistry : Stannane derivatives are used as reagents in analytical chemistry for the detection and quantification of various substances due to their ability to form stable complexes with different analytes.

Data Tables

Application AreaSpecific Use CaseReference
Chemical SynthesisPrecursor for organotin derivatives
CatalysisCross-coupling reactions
Material ScienceLight-emitting devices
Biological ApplicationsAntimicrobial and antitumor activity
Environmental ChemistryBiodegradation studies and analytical chemistry

Case Studies

  • Synthesis of Organotin Derivatives :
    A study highlighted the synthesis of various organotin compounds from stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro-, showcasing its versatility in generating functional materials for pharmaceutical applications.
  • Photophysical Properties in LECs :
    Research demonstrated that incorporating stannane derivatives into light-emitting devices significantly improved their electroluminescent performance, indicating potential commercial applications in display technologies.
  • Antimicrobial Activity Assessment :
    A series of experiments evaluated the antibacterial efficacy of stannane derivatives against several pathogenic bacteria, revealing promising results that warrant further investigation for therapeutic development.

Mechanism of Action

The mechanism of action of Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro- involves its interaction with molecular targets, such as enzymes or cellular receptors. The compound can form coordination complexes with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Organometallic Chemistry

Several compounds in the evidence share structural or functional similarities:

Compound Name Central Metal Ligand Structure Key Substituents Molecular Weight CAS No. Source ID
Niobium,tris[2,6-bis(1-methylethyl)phenolato]dichloro- Niobium (Nb) 2,6-diisopropylphenolato -O⁻, -C(CH₃)₂CH₂CH₃ 740.18 g/mol 129896-75-9
PEPPSI-IPR catalyst (Pd complex) Palladium (Pd) 2,6-diisopropylphenyl imidazolylidene -N-heterocyclic carbene (NHC) 679.47 g/mol 905459-27-0
Bis[3,5-bis(trifluoromethyl)phenyl]dioxaphosphepin derivatives Phosphorus (P) 3,5-bis(trifluoromethyl)phenyl -CF₃, cyclic phosphite ~772–780 g/mol 878111-17-2
Ruthenium(VIII) chloride with 2,6-diethylphenyl ligands Ruthenium (Ru) 2,6-diethylphenyl -C₂H₅ 1001.18 g/mol 2055540-61-7

Electronic and Steric Effects

  • Electron-Withdrawing vs. Donating Groups :

    • The -CF₃ groups in the tin compound are strongly electron-withdrawing, reducing electron density at the tin center. This contrasts with the -C(CH₃)₂CH₂CH₃ (diisopropyl) groups in the niobium complex and the -C₂H₅ (diethyl) groups in the ruthenium complex , which are electron-donating.
    • The PEPPSI-IPR catalyst’s N-heterocyclic carbene (NHC) ligand provides strong σ-donation, enhancing palladium’s electron density, whereas the tin compound’s -CF₃ groups likely result in a more electrophilic metal center.
  • Steric Bulk :

    • The 2,6-bis(trifluoromethyl)phenyl ligands create significant steric hindrance, comparable to the 2,6-diisopropylphenyl groups in the PEPPSI-IPR catalyst and niobium complex . This bulkiness may stabilize the tin center against decomposition or unwanted side reactions.

Toxicity and Handling

Biological Activity

Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro- (CAS No. 650583-85-0), is a tin-based compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C14H8Cl2F6Sn
  • Molecular Weight: 427.18 g/mol
  • IUPAC Name: Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro-

The compound features two 2,6-bis(trifluoromethyl)phenyl groups attached to a tin atom that is also bonded to two chlorine atoms. The trifluoromethyl groups enhance the lipophilicity and electron-withdrawing properties of the molecule, potentially influencing its biological interactions.

Anticancer Properties

Recent studies have indicated that organotin compounds, including stannanes like bis[2,6-bis(trifluoromethyl)phenyl]dichloro-, exhibit significant anticancer activity. For instance:

  • Mechanism of Action: Organotin compounds can induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial function. They may also interfere with cellular signaling pathways involved in proliferation and survival .
  • Case Studies: Research has shown that similar organotin compounds have been effective against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers. The IC50 values for these compounds often range between 1 µM to 10 µM, indicating potent activity against these cell lines .

Antimicrobial Activity

Stannane compounds have also been investigated for their antimicrobial properties:

  • Activity Spectrum: Studies suggest that bis[2,6-bis(trifluoromethyl)phenyl]dichloro- can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.
  • Mechanism: The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes .

Comparative Analysis

To better understand the biological activity of bis[2,6-bis(trifluoromethyl)phenyl]dichloro-, a comparison with related organotin compounds is useful.

Compound NameAnticancer Activity (IC50 µM)Antimicrobial ActivityMechanism of Action
Bis[2,6-bis(trifluoromethyl)phenyl]dichloro-1 - 10YesApoptosis induction
Triphenyltin chloride5 - 15YesMembrane disruption
Dibutyltin dichloride10 - 20ModerateInhibition of cell division

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